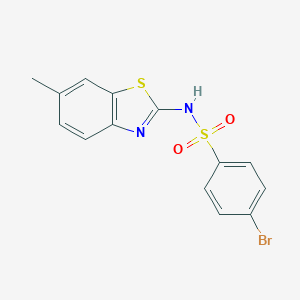
N-(tert-butyl)-N-cinnamylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N-cinnamylamine (NTBC) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a white crystalline powder with a molecular weight of 225.36 g/mol. NTBC has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
N-(tert-butyl)-N-cinnamylamine works by inhibiting the activity of tyrosine hydroxylase, an enzyme that plays a critical role in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. By inhibiting this enzyme, N-(tert-butyl)-N-cinnamylamine reduces the production of these neurotransmitters, leading to a decrease in blood pressure and a reduction in the symptoms of Parkinson's disease.
Biochemical and Physiological Effects
N-(tert-butyl)-N-cinnamylamine has been found to exhibit a range of biochemical and physiological effects. In addition to its ability to inhibit tyrosine hydroxylase, N-(tert-butyl)-N-cinnamylamine has been shown to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(tert-butyl)-N-cinnamylamine has been found to exhibit antioxidant properties, which may be useful in the treatment of oxidative stress-related disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(tert-butyl)-N-cinnamylamine is its ability to selectively inhibit tyrosine hydroxylase without affecting other enzymes in the catecholamine synthesis pathway. This makes it a useful tool for studying the role of tyrosine hydroxylase in various physiological and pathological processes. However, one limitation of N-(tert-butyl)-N-cinnamylamine is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on N-(tert-butyl)-N-cinnamylamine. One area of interest is the development of more efficient synthesis methods for N-(tert-butyl)-N-cinnamylamine, which could help to improve its availability for research and potential therapeutic use. Additionally, further studies are needed to fully understand the mechanisms of action of N-(tert-butyl)-N-cinnamylamine and its potential therapeutic applications in various fields of research. Finally, the development of more soluble forms of N-(tert-butyl)-N-cinnamylamine could help to overcome some of the limitations associated with its use in lab experiments and potential therapeutic applications.
Méthodes De Synthèse
N-(tert-butyl)-N-cinnamylamine can be synthesized through a multi-step process involving the reaction of tert-butylamine with cinnamaldehyde. The reaction is typically carried out in the presence of a catalyst such as boron trifluoride etherate. The resulting product is then purified through recrystallization to obtain pure N-(tert-butyl)-N-cinnamylamine.
Applications De Recherche Scientifique
N-(tert-butyl)-N-cinnamylamine has been extensively studied for its potential therapeutic applications in various fields of research. Its ability to inhibit tyrosine hydroxylase has been found to be useful in the treatment of conditions such as Parkinson's disease and hypertension. Additionally, N-(tert-butyl)-N-cinnamylamine has been shown to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Nom du produit |
N-(tert-butyl)-N-cinnamylamine |
|---|---|
Formule moléculaire |
C13H19N |
Poids moléculaire |
189.3 g/mol |
Nom IUPAC |
2-methyl-N-[(E)-3-phenylprop-2-enyl]propan-2-amine |
InChI |
InChI=1S/C13H19N/c1-13(2,3)14-11-7-10-12-8-5-4-6-9-12/h4-10,14H,11H2,1-3H3/b10-7+ |
Clé InChI |
TYGMNYUTGKBMIC-JXMROGBWSA-N |
SMILES isomérique |
CC(C)(C)NC/C=C/C1=CC=CC=C1 |
SMILES |
CC(C)(C)NCC=CC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)NCC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B259294.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)